SYM2206

Vue d'ensemble

Description

SYM 2206 est un antagoniste puissant et non compétitif du récepteur de l’acide alpha-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique. Ce récepteur est un sous-type des récepteurs du glutamate ionotropes, qui sont essentiels à la transmission synaptique rapide dans le système nerveux central. SYM 2206 est connu pour sa capacité à bloquer les courants persistants médiés par les canaux sodiques, ce qui en fait un outil précieux dans la recherche en neurosciences .

Applications De Recherche Scientifique

SYM 2206 a un large éventail d’applications en recherche scientifique :

Pharmacologie : Le composé est utilisé dans le développement de nouveaux médicaments ciblant les récepteurs du glutamate ionotropes.

Recherche sur le cancer : SYM 2206 a montré un potentiel dans l’inhibition de la croissance de certaines cellules cancéreuses en bloquant les courants médiés par les canaux sodiques.

Recherche sur l’épilepsie : Il est utilisé pour étudier les mécanismes de propagation des crises et pour développer de nouveaux médicaments antiépileptiques.

Mécanisme D'action

SYM 2206 exerce ses effets en se liant à un site spécifique sur le récepteur de l’acide alpha-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique, inhibant ainsi son activité. Cette inhibition empêche l’afflux d’ions sodium, qui est essentiel à la propagation des potentiels d’action dans les neurones. En bloquant cette voie, SYM 2206 peut moduler la transmission synaptique et réduire l’excitabilité neuronale .

Composés similaires :

GYKI 52466 : Un autre antagoniste non compétitif du récepteur de l’acide alpha-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique.

Unicité : SYM 2206 est unique en sa capacité à bloquer les courants persistants médiés par les canaux sodiques, ce qui n’est pas une caractéristique commune parmi les autres antagonistes du récepteur de l’acide alpha-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique. Cela le rend particulièrement précieux dans la recherche axée sur les pathologies liées aux canaux sodiques .

Analyse Biochimique

Biochemical Properties

SYM2206 interacts with AMPA receptors, acting as a non-competitive antagonist . It blocks Na v 1.6-mediated persistent currents , indicating its role in modulating ion channel activity

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to exert anticonvulsant effects, elevating the threshold for maximal electroshock-induced seizures in mice . It also influences cell function by blocking Na v 1.6-mediated persistent currents .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with AMPA receptors. As a non-competitive antagonist, it binds to a site on the receptor that is distinct from the active site, preventing the receptor’s activation . This results in the blocking of Na v 1.6-mediated persistent currents .

Dosage Effects in Animal Models

In animal models, this compound has been shown to dose-dependently increase the threshold for maximal electroshock-induced seizures . Specifically, doses of 10 and 20 mg/kg significantly elevated the seizure threshold .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de SYM 2206 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. La voie de synthèse détaillée est propriétaire et n’est pas entièrement divulguée dans la littérature publique. On sait que le composé est synthétisé par une série de réactions organiques impliquant la formation d’anneaux isoxazole et une fonctionnalisation ultérieure .

Méthodes de production industrielle : La production industrielle de SYM 2206 est généralement effectuée dans des laboratoires spécialisés avec des mesures strictes de contrôle de la qualité. Le processus implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir une pureté et un rendement élevés. Le composé est ensuite purifié en utilisant des techniques telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : SYM 2206 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d’oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courantes :

Réactions de substitution : Ces réactions impliquent souvent des nucléophiles tels que des amines ou des thiols.

Réactions d’oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réactions de réduction : Des réducteurs tels que l’hydrure de lithium aluminium et le borohydrure de sodium sont généralement utilisés.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec des amines peuvent produire des dérivés amides, tandis que les réactions d’oxydation peuvent produire diverses formes oxydées du composé .

Comparaison Avec Des Composés Similaires

GYKI 52466: Another non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor.

Uniqueness: SYM 2206 is unique in its ability to block sodium channel-mediated persistent currents, which is not a common feature among other alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonists. This makes it particularly valuable in research focused on sodium channel-related pathologies .

Propriétés

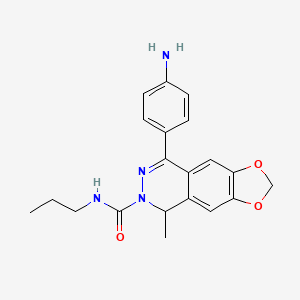

IUPAC Name |

8-(4-aminophenyl)-5-methyl-N-propyl-5H-[1,3]dioxolo[4,5-g]phthalazine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-3-8-22-20(25)24-12(2)15-9-17-18(27-11-26-17)10-16(15)19(23-24)13-4-6-14(21)7-5-13/h4-7,9-10,12H,3,8,11,21H2,1-2H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUDZKKOKPGXOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)N1C(C2=CC3=C(C=C2C(=N1)C4=CC=C(C=C4)N)OCO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.